molecular formula C29H31N3O4 B11422282 1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11422282
M. Wt: 485.6 g/mol
InChI Key: VVUDEAYQPANQOG-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenoxypropyl group, and a benzodiazolylpyrrolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-ethoxyphenylamine and 2-methoxyphenol.

    Formation of Benzodiazole Core: The benzodiazole core is synthesized by reacting 2-ethoxyphenylamine with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzodiazole intermediate is then coupled with 3-(2-methoxyphenoxy)propylamine to form the desired product.

    Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring, resulting in the formation of 1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O4/c1-3-35-25-14-7-6-13-24(25)32-20-21(19-28(32)33)29-30-22-11-4-5-12-23(22)31(29)17-10-18-36-27-16-9-8-15-26(27)34-2/h4-9,11-16,21H,3,10,17-20H2,1-2H3

InChI Key

VVUDEAYQPANQOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC

Origin of Product

United States

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